molecular formula C27H20N2S B15008178 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

Cat. No.: B15008178
M. Wt: 404.5 g/mol
InChI Key: QXTLXDWTGLXYRT-UHFFFAOYSA-N
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Description

2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two phenyl groups and a phenylsulfanyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole typically involves the cyclocondensation of an aromatic aldehyde, benzil, and ammonium acetate. One efficient method uses lactic acid as a promoter at 160°C. This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that allow for the synthesis of complex molecules in a single vessel. This approach increases product yield and reduces reaction time. Various catalysts, such as Lewis acids and ionic liquids, are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-triphenyl-1H-imidazole: Similar structure but lacks the phenylsulfanyl group.

    2,5-diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of an imidazole ring.

Uniqueness

The presence of the phenylsulfanyl group in 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class .

Properties

Molecular Formula

C27H20N2S

Molecular Weight

404.5 g/mol

IUPAC Name

2,4-diphenyl-5-(4-phenylsulfanylphenyl)-1H-imidazole

InChI

InChI=1S/C27H20N2S/c1-4-10-20(11-5-1)25-26(29-27(28-25)22-12-6-2-7-13-22)21-16-18-24(19-17-21)30-23-14-8-3-9-15-23/h1-19H,(H,28,29)

InChI Key

QXTLXDWTGLXYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)SC5=CC=CC=C5

Origin of Product

United States

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